3-Methoxy-O-methyl-L-tyrosylglycine
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Overview
Description
3-Methoxy-O-methyl-L-tyrosylglycine is a synthetic compound derived from the amino acid tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-O-methyl-L-tyrosylglycine typically involves the protection of the amino and carboxyl groups of tyrosine, followed by selective methylation and methoxylation. The protected tyrosine derivative is then coupled with glycine under specific reaction conditions to yield the final product. Common reagents used in these reactions include methyl iodide for methylation and methanol for methoxylation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-O-methyl-L-tyrosylglycine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of tyrosine and glycine, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
3-Methoxy-O-methyl-L-tyrosylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-O-methyl-L-tyrosylglycine involves its interaction with specific enzymes and receptors in the body. It acts as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. By inhibiting COMT, the compound enhances the levels of neurotransmitters like dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-L-tyrosine: A metabolite of L-DOPA with similar inhibitory effects on COMT.
O-Methyl-L-tyrosine: Another derivative of tyrosine with distinct chemical properties.
N-(tert-butoxycarbonyl)-O-methyl-L-tyrosine: A protected form of O-methyl-L-tyrosine used in peptide synthesis.
Uniqueness
3-Methoxy-O-methyl-L-tyrosylglycine is unique due to its dual modification (methoxy and methyl groups) on the tyrosine residue, which enhances its stability and specificity in biochemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
918957-75-2 |
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Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H18N2O5/c1-19-10-4-3-8(6-11(10)20-2)5-9(14)13(18)15-7-12(16)17/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,18)(H,16,17)/t9-/m0/s1 |
InChI Key |
OMLHCFSLSZVEQV-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)NCC(=O)O)N)OC |
Origin of Product |
United States |
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